molecular formula C8H6FNO3S B2696668 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 1708370-70-0

6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No. B2696668
CAS RN: 1708370-70-0
M. Wt: 215.2
InChI Key: ICAASDMWLZKUBJ-UHFFFAOYSA-N
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Description

“6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione” is a chemical compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Scientific Research Applications

Antimicrobial Activity

Research on benzothiazine derivatives, such as 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine and its analogs, has demonstrated promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as selected fungi species. The compounds show interesting activity profiles, with some exhibiting minimal inhibitory concentrations (MIC) values indicating significant antibacterial effects against Gram-positive strains and fungi (Armenise et al., 2012).

Enzyme Inhibition and Potential Therapeutic Uses

Several benzothiazine derivatives have been synthesized and evaluated for their enzyme inhibition properties and potential therapeutic uses. For example, certain compounds have been identified as potent and selective inhibitors of insulin release, acting through the activation of ATP-sensitive potassium channels. This suggests potential applications in managing diabetes and related metabolic disorders (de Tullio et al., 2005). Additionally, fluorinated benzothiadiazine dioxides have shown strong activity on AMPA receptors in vitro, with marked cognitive-enhancing effects in vivo, indicating potential for development as cognitive enhancers (Francotte et al., 2010).

properties

IUPAC Name

6-fluoro-2,2-dioxo-1H-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3S/c9-5-1-2-7-6(3-5)8(11)4-14(12,13)10-7/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAASDMWLZKUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)F)NS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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